4-(2-Furyl)pyrimidin-2-amine
Overview
Description
4-(2-Furyl)pyrimidin-2-amine is an organic compound with the molecular formula C8H7N3O. It is a heterocyclic compound containing both a furan ring and a pyrimidine ring.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit janus kinase 2 (jak2) , which plays a crucial role in signal transduction for various cytokines and growth factors.
Mode of Action
If it acts similarly to related compounds, it may bind to the active site of its target protein, inhibiting its function .
Biochemical Pathways
If it inhibits JAK2 like related compounds, it could impact the JAK-STAT signaling pathway, which is involved in cell proliferation, differentiation, cell migration, and apoptosis .
Pharmacokinetics
It is suggested that the compound has high gastrointestinal absorption and is bbb permeant .
Result of Action
If it acts similarly to related compounds, it may inhibit the function of its target protein, leading to downstream effects on cell signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Furyl)pyrimidin-2-amine typically involves the condensation of 2-aminopyrimidine with furfural. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium
Properties
IUPAC Name |
4-(furan-2-yl)pyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-8-10-4-3-6(11-8)7-2-1-5-12-7/h1-5H,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTOGGBLTIHXWEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC(=NC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20396679 | |
Record name | 4-(2-furyl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20396679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
206564-00-3 | |
Record name | 4-(2-furyl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20396679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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